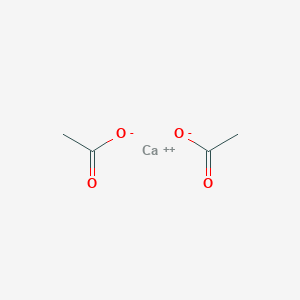

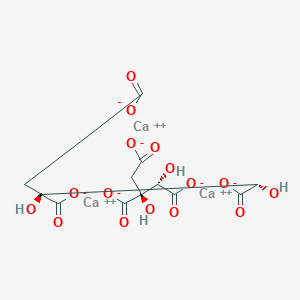

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Environmental Restoration and Concrete Self-Healing

Microbially Induced Calcium Carbonate Precipitation (MICP): is a promising technology that utilizes the compound for environmental restoration and concrete self-healing. The MICP process can effectively reduce the mobility of heavy metals in soils, improve the cohesion of dispersed sands, and realize self-healing of cracks in concrete. Additionally, it can fix CO2, contributing to carbon neutrality and global warming mitigation .

Biomedical Applications: Drug Delivery

Calcium carbonate nanoparticles, which can be derived from the compound, are extensively used in biomedicine due to their biocompatibility and biodegradability. These nanoparticles are integrated with imaging contrast and therapeutic agents for various imaging and therapeutic approaches, including drug delivery systems .

Diagnostic Imaging

The compound’s application extends to diagnostic imaging. By combining calcium carbonate nanoparticles with imaging contrast agents, various imaging modalities such as fluorescence imaging, magnetic resonance imaging, and ultrasound imaging can be realized. This integration enhances the capabilities of diagnostic tools and provides a pathway for advanced medical imaging techniques .

Theranostics

In theranostics, calcium carbonate nanoparticles serve a dual function of diagnosis and therapy. The compound’s nanoparticles are used to develop systems that can simultaneously diagnose and treat diseases, particularly in targeted drug delivery and controlled release systems .

Nanotechnology: Nanoparticle Synthesis

The compound is utilized in nanotechnology for the synthesis of calcium carbonate nanoparticles. These nanoparticles have applications as building fillers and drug carriers, benefiting from the compound’s excellent properties at the nanometer scale .

Bio-mineralization

Bio-mineralization methods employ the compound for synthesizing calcium carbonate. This process mainly relies on various organic molecules and has seen increasing interest from researchers, highlighting the compound’s versatility in creating biocompatible materials .

Propriétés

IUPAC Name |

tricalcium;(1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O8.3Ca/c2*7-2(8)1-6(14,5(12)13)3(9)4(10)11;;;/h2*3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;;3*+2/p-6/t2*3-,6+;;;/m11.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEPHTVUPANNSH-IFDHGPESSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[O-])[C@]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.C(C(=O)[O-])[C@]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Ca3O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746872 |

Source

|

| Record name | Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) | |

CAS RN |

921226-01-9 |

Source

|

| Record name | Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)